Laurocapram: A Comprehensive Technical Guide to its Chemical Structure and Physical Properties
Laurocapram: A Comprehensive Technical Guide to its Chemical Structure and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laurocapram, also known as Azone, is a highly effective and widely utilized skin penetration enhancer in the pharmaceutical and cosmetic industries.[1][2][3] Its ability to reversibly modulate the barrier function of the stratum corneum allows for enhanced delivery of a wide range of active pharmaceutical ingredients (APIs) and cosmetic agents.[3][4] This technical guide provides an in-depth overview of the chemical structure and physical properties of Laurocapram, detailed experimental protocols for their determination, and a visualization of its mechanism of action. All quantitative data is summarized in structured tables for ease of reference.
Chemical Structure and Identification
Laurocapram is chemically designated as 1-dodecylazepan-2-one. It consists of a seven-membered caprolactam ring with a twelve-carbon alkyl chain attached to the nitrogen atom. This amphiphilic structure, featuring a polar head group and a lipophilic tail, is crucial to its penetration-enhancing activity.
Table 1: Chemical Identification of Laurocapram
| Identifier | Value |
| IUPAC Name | 1-dodecylazepan-2-one |
| Synonyms | Azone, 1-Dodecylazacycloheptan-2-one, N-Dodecylcaprolactam, Tranzone |
| CAS Number | 59227-89-3 |
| Molecular Formula | C18H35NO |
| Molecular Weight | 281.48 g/mol |
Physical and Chemical Properties
Laurocapram is a clear, colorless to light yellow, viscous liquid at room temperature. Its physical properties are critical for its formulation into various topical and transdermal delivery systems.
Table 2: Physicochemical Properties of Laurocapram
| Property | Value |
| Appearance | Clear, colorless to light yellow liquid |
| Melting Point | -7 °C |
| Boiling Point | 160 °C at 50 mmHg |
| Density | 0.906 - 0.926 g/cm³ |
| Solubility | Insoluble in water; freely soluble in most organic solvents such as ethanol, ether, acetone, and benzene. |
| pKa (Predicted) | -0.43 ± 0.20 |
| LogP | 5.9 |
| Refractive Index | 1.470 - 1.473 |
Mechanism of Action as a Skin Penetration Enhancer
The primary mechanism of action of Laurocapram involves its interaction with the lipids of the stratum corneum, the outermost layer of the skin. It does not appear to follow a classical signaling pathway but rather a physicochemical disruption of this barrier. The dodecyl chain of Laurocapram inserts into the intercellular lipid bilayer, disrupting the highly ordered lamellar structure. This leads to an increase in the fluidity of the lipid chains and a decrease in the diffusional resistance of the stratum corneum, thereby enhancing the permeation of both hydrophilic and lipophilic molecules.
Caption: Mechanism of Laurocapram as a skin penetration enhancer.
Experimental Protocols
The following sections detail generalized experimental protocols for determining the key physical properties of Laurocapram and for assessing its efficacy as a penetration enhancer.
Determination of Melting Point (for Liquids)
The melting point of Laurocapram, which is below room temperature, can be determined using a cooling method.
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Sample Preparation: Place a small amount of Laurocapram in a capillary tube.
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Apparatus Setup: Use a melting point apparatus equipped with a cooling function or a controlled cooling bath.
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Cooling and Observation: Slowly cool the sample at a controlled rate (e.g., 1-2 °C per minute).
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Data Recording: Record the temperature at which the first crystals appear and the temperature at which the entire sample solidifies. The range between these two temperatures is the freezing/melting range.
Determination of Boiling Point
The boiling point of Laurocapram can be determined using a micro-boiling point method.
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Sample Preparation: Place a small volume (a few milliliters) of Laurocapram into a small test tube.
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Apparatus Setup: Invert a capillary tube (sealed at one end) and place it into the test tube containing the sample. Attach the test tube to a thermometer.
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Heating: Heat the assembly in a heating bath (e.g., a Thiele tube with mineral oil).
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Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.
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Data Recording: Remove the heat source and observe the point at which the bubbling stops and the liquid begins to enter the capillary tube. The temperature at this point is the boiling point.
Determination of Solubility
A common method for determining the solubility of a substance is the shake-flask method.
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Sample Preparation: Add an excess amount of Laurocapram to a known volume of the solvent to be tested (e.g., water, ethanol) in a sealed flask.
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Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation: Separate the undissolved Laurocapram from the saturated solution by centrifugation and/or filtration.
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Quantification: Analyze the concentration of Laurocapram in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
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Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).
In Vitro Skin Permeation Study
The efficacy of Laurocapram as a penetration enhancer is typically evaluated using in vitro skin permeation studies with Franz diffusion cells.
Caption: General workflow for an in vitro skin permeation study.
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Skin Preparation: Excise full-thickness skin from a suitable animal model (e.g., porcine ear) and remove any subcutaneous fat.
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Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
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Receptor Medium: Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, PBS) and maintain it at a constant temperature (typically 32°C) to mimic physiological conditions.
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Formulation Application: Apply the formulation containing the active ingredient and Laurocapram to the surface of the skin in the donor compartment. A control formulation without Laurocapram should also be tested.
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Sampling: At predetermined time intervals, withdraw aliquots from the receptor medium and replace with an equal volume of fresh medium.
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Analysis: Analyze the concentration of the active ingredient in the collected samples using a validated analytical method (e.g., HPLC).
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Data Interpretation: Plot the cumulative amount of the active ingredient permeated per unit area against time to determine the permeation profile and calculate the flux.
Conclusion
Laurocapram's unique chemical structure and resulting physical properties make it a potent and versatile penetration enhancer. Its mechanism of action, centered on the reversible disruption of the stratum corneum's lipid barrier, facilitates the transdermal delivery of a broad spectrum of molecules. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of Laurocapram and the evaluation of its performance in formulations. A thorough understanding of these aspects is essential for the rational design and development of effective topical and transdermal drug delivery systems.
References
- 1. Mechanism of skin penetration-enhancing effect by laurocapram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Guide to Laurocapram: Applications, Properties, and Storage_Chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
